Product packaging for Tetrakis(2-hydroxyethyl) silicate(Cat. No.:CAS No. 17622-94-5)

Tetrakis(2-hydroxyethyl) silicate

Cat. No.: B097916
CAS No.: 17622-94-5
M. Wt: 272.32 g/mol
InChI Key: URFIZJRFOOZIBS-UHFFFAOYSA-N
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Description

Tetrakis(2-hydroxyethyl) silicate (THEOS), with the CAS number 17622-94-5 and a molecular weight of 272.33 g/mol, is a water-soluble organosilicon compound of significant interest in materials science and biomedicine . Its core value lies in its role as a highly efficient precursor for silica polymerization and sol-gel processing. Unlike traditional precursors like tetraethoxysilane (TEOS), THEOS is fully miscible with water and undergoes rapid hydrolysis and condensation at neutral pH, enabling the synthesis of silica-based materials under mild, physiologically relevant conditions . This makes it particularly valuable for researchers creating advanced materials where harsh acidic or basic catalysts would be detrimental. A key mechanism of action involves its hydrolysis in aqueous solutions, which releases silicic acid and ethylene glycol. The silicic acid then undergoes condensation reactions, forming siloxane bonds (Si-O-Si) that build up a three-dimensional silica network . This process is fundamental to its application in sol-gel technology. Furthermore, THEOS exhibits excellent compatibility with various biopolymers, such as chitosan and hyaluronate, preventing phase separation and allowing for the generation of monolithic hybrid hydrogels and bionanocomposites in situ . Its main research applications are diverse. In biomedicine, THEOS is used to develop drug delivery systems, including mesoporous silica nanoparticles (MSNs), due to its high water solubility and ability to process gelification at ambient temperature with a catalyst . It is also a crucial reagent in biomimetic synthesis, mimicking biosilicification processes to entrap and stabilize enzymes, proteins, and even living cells within a biocompatible silica matrix without causing denaturation . Additionally, it serves as a nonvolatile bonding agent in specialty coatings for the weatherproofing of concrete, stone, and brick surfaces . ATTENTION: This product is for research use only. It is not intended for human or veterinary use or for diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20O8Si B097916 Tetrakis(2-hydroxyethyl) silicate CAS No. 17622-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(2-hydroxyethyl) silicate
Source PubChem
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InChI

InChI=1S/C8H20O8Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

URFIZJRFOOZIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[Si](OCCO)(OCCO)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2066226
Record name Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester
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Molecular Weight

272.32 g/mol
Source PubChem
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CAS No.

17622-94-5
Record name Tetrakis(2-hydroxyethyl) orthosilicate
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Record name Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester
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Record name Tetrakis(2-hydroxyethyl) orthosilicate
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Advanced Synthetic Methodologies for Tetrakis 2 Hydroxyethyl Silicate

Esterification Reactions in Tetrakis(2-hydroxyethyl) Silicate (B1173343) Production

Esterification reactions provide a fundamental route to the synthesis of tetrakis(2-hydroxyethyl) silicate. These methods involve the formation of an ester linkage between a silicon source and ethylene (B1197577) glycol.

Direct Esterification Approaches and Process Optimization

Direct esterification for the synthesis of this compound would conceptually involve the reaction of silicic acid (Si(OH)₄) with ethylene glycol. This reaction represents a direct pathway to the desired product, with water as the primary byproduct.

Si(OH)₄ + 4 HOCH₂CH₂OH ⇌ Si(OCH₂CH₂OH)₄ + 4 H₂O

However, the practical implementation of this approach is challenging due to the unstable nature of silicic acid, which readily undergoes self-condensation to form silica (B1680970) gel. The direct synthesis from silica (SiO₂) and ethylene glycol presents a more feasible, though still complex, alternative. This process involves the base-catalyzed depolymerization of the stable SiO₂ network by the diol. nih.gov

Process optimization for such direct synthesis methods would focus on several key parameters:

Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote undesirable side reactions.

Catalyst Concentration: The amount of base catalyst is crucial for the efficient depolymerization of silica.

Water Removal: The continuous removal of water is necessary to drive the equilibrium towards the formation of the ester product and prevent the reverse hydrolysis reaction. nih.gov

Reactant Ratio: The molar ratio of ethylene glycol to the silicon source will influence the extent of esterification.

Detailed research findings on the direct esterification of silicic acid with ethylene glycol to form this compound are not extensively reported in publicly available literature, likely due to the challenges mentioned. Research has more prominently focused on the transesterification of more easily handleable starting materials.

Transesterification Pathways Involving Alkoxysilanes

Transesterification is the most commonly employed and well-documented method for synthesizing this compound. This process involves the reaction of a tetraalkoxysilane, such as tetraethyl orthosilicate (B98303) (TEOS), with ethylene glycol. The reaction proceeds by the exchange of the alkoxy groups of the silane (B1218182) with the hydroxyethyl (B10761427) groups from ethylene glycol, with the corresponding alcohol as a byproduct. researchgate.net

Si(OR)₄ + 4 HOCH₂CH₂OH ⇌ Si(OCH₂CH₂OH)₄ + 4 ROH (where R is an alkyl group, e.g., ethyl)

The primary advantage of this pathway is the use of stable and commercially available tetraalkoxysilanes as starting materials. Besides TEOS, other alkoxysilanes like tetramethyl orthosilicate (TMOS) can also be used. researchgate.net The choice of the starting alkoxysilane can influence the reaction conditions, particularly the temperature required to distill off the alcohol byproduct to drive the reaction to completion.

Starting AlkoxysilaneReactantCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Tetraethyl Orthosilicate (TEOS)Ethylene GlycolNone Reported120-150Not Specified70-75 (Purity)

Catalytic Systems for Enhanced this compound Synthesis

Catalysts play a pivotal role in accelerating the rate of both esterification and transesterification reactions for the synthesis of this compound, leading to higher yields and more efficient processes.

Acid-Catalyzed Synthetic Routes

Catalyst TypeReactantsCatalyst ExampleReaction ConditionsYield (%)Reference
AcidTEOS, Ethylene GlycolNot SpecifiedNot SpecifiedNot Specified researchgate.netwikipedia.org

Base-Catalyzed Reaction Systems

Base catalysts are effective in promoting the transesterification of alkoxysilanes. They function by deprotonating the hydroxyl group of the ethylene glycol, thereby increasing its nucleophilicity and facilitating its attack on the silicon atom. Both homogeneous bases, such as alkali metal hydroxides, and heterogeneous basic catalysts can be utilized. The base-catalyzed depolymerization of silica with diols is a key example of this approach. nih.gov

Catalyst TypeReactantsCatalyst ExampleReaction ConditionsYield (%)Reference
BaseSilica, Ethylene GlycolAlkali Metal HydroxidesNot SpecifiedNot Specified nih.gov

Novel Organometallic or Transition Metal-Catalyzed Syntheses

Organometallic and transition metal complexes are known to be highly effective catalysts for a variety of organic transformations, including transesterification reactions. Compounds based on metals such as tin, titanium, and zinc have been investigated as catalysts for the transesterification of esters with glycols in related polyester (B1180765) chemistries. nih.gov For instance, zinc acetate (B1210297) is a common catalyst for the transesterification of dimethyl terephthalate (B1205515) with ethylene glycol. nih.gov While specific studies detailing the use of novel organometallic or transition metal catalysts for the direct synthesis of this compound are not prominent in the searched literature, the principles from related fields suggest their potential applicability. The development of such catalysts could offer advantages in terms of selectivity, reaction rates, and milder reaction conditions.

Catalyst TypeReactantsPotential Catalyst ExamplesReaction ConditionsYield (%)Reference
OrganometallicTEOS, Ethylene GlycolZinc Acetate, Tin CompoundsNot SpecifiedNot Specified nih.gov
Transition MetalTEOS, Ethylene GlycolTitanium ComplexesNot SpecifiedNot Specified nih.gov

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of this compound is crucial for its application in advanced materials, particularly in the electronics and biomedical fields where impurities can significantly affect performance and biocompatibility. While specific, detailed purification protocols for this exact compound are not extensively documented in publicly available literature, general and analogous purification techniques for organosilicate esters and related polyol compounds are applicable. These methods focus on removing unreacted starting materials, catalysts, and byproducts of side reactions.

Common impurities in the synthesis of this compound can include residual ethylene glycol, ethanol (B145695) (if TEOS is the precursor), water, and partially substituted silicates. The purification strategy often involves a multi-step approach combining several techniques.

Vacuum Distillation: This is a primary method for separating this compound from more volatile impurities like ethanol and excess ethylene glycol. Due to the compound's relatively high boiling point and thermal sensitivity, distillation is performed under reduced pressure to lower the boiling temperature and prevent thermal decomposition.

Chromatography: Column chromatography is a powerful technique for achieving high levels of purity.

Silica Gel Chromatography: This method separates compounds based on their polarity. By selecting an appropriate solvent system (eluent), it is possible to selectively retain impurities on the silica gel stationary phase while the desired this compound is eluted. For esters, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is often used. researchgate.net

Ion Exchange Chromatography: This technique is particularly useful for removing ionic impurities, such as residual acidic or basic catalysts. The crude product is passed through an ion exchange resin that selectively binds the charged impurities, allowing the neutral this compound to pass through. google.com

Solvent Extraction/Washing: This technique can be used to remove water-soluble impurities. For instance, washing a solution of the crude product in an organic solvent with a basic solution, such as sodium bicarbonate, can help in removing acidic impurities. researchgate.net However, care must be taken as the ester linkages in the silicate can be susceptible to hydrolysis under basic or acidic conditions.

Use of Adsorbents: Materials like activated carbon can be used to remove colored impurities and other organic byproducts through physical adsorption.

Below is a table summarizing potential purification techniques.

Purification TechniquePrinciple of SeparationTarget ImpuritiesConsiderations
Vacuum Distillation Difference in boiling pointsEthanol, Ethylene Glycol, WaterRequires careful temperature and pressure control to prevent product decomposition.
Silica Gel Chromatography PolarityPartially substituted silicates, organic byproductsCan be time-consuming and requires significant amounts of solvent for large-scale purification. youtube.com
Ion Exchange Chromatography Ionic chargeResidual catalysts (acidic or basic)Effective for removing ionic species; the choice of resin is critical. google.com
Solvent Extraction Differential solubilityWater-soluble impurities, residual acids/basesRisk of product hydrolysis, especially with strong aqueous bases. researchgate.net
Adsorbent Treatment Physical adsorptionColored impurities, high molecular weight byproductsThe adsorbent must be thoroughly removed after treatment.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles.

Atom Economy: The transesterification reaction of tetraethoxysilane (TEOS) with ethylene glycol to produce this compound has a good theoretical atom economy. The main byproduct is ethanol, which is a relatively benign and easily recyclable solvent. Designing the process to efficiently capture and reuse the ethanol byproduct further enhances its green credentials.

Safer Solvents and Reaction Conditions: A significant advantage of using this compound as a precursor in subsequent applications, such as sol-gel processes, is its ability to undergo hydrolysis and condensation in neutral aqueous solutions without the need for organic solvents or harsh pH conditions. researchgate.net This contrasts with traditional silica precursors like TEOS, which often require acidic or basic catalysts and alcohol-based solvents. researchgate.net Therefore, the synthesis of this compound can be seen as a key step in enabling greener downstream material processing.

Biocatalysis: While not yet widely reported for this specific synthesis, the use of enzymes (biocatalysts) represents a promising future direction. rsc.org Lipases, for example, are known to catalyze transesterification reactions under mild conditions (room temperature, neutral pH). Developing a biocatalytic route for the synthesis of this compound could eliminate the need for chemical catalysts and reduce energy consumption.

The table below outlines the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound SynthesisResearch Findings and Future Directions
7. Use of Renewable Feedstocks Sourcing ethylene glycol from biomass instead of petrochemicals. u-szeged.hunrel.govBio-based ethylene glycol is commercially available and its use reduces the carbon footprint of the synthesis. royalsocietypublishing.org
2. Atom Economy The primary transesterification reaction has high atom economy, with ethanol as the main byproduct.Process optimization focuses on the efficient recovery and reuse of the ethanol byproduct.
5. Safer Solvents & Auxiliaries The synthesis itself can be designed to minimize solvent use, and the product enables solvent-free downstream applications.The use of THEOS as a precursor allows for sol-gel processes in water at neutral pH, avoiding organic solvents and harsh catalysts. researchgate.net
9. Catalysis Exploring the use of biocatalysts, such as enzymes, to replace traditional chemical catalysts.Research into enzymatic transesterification could lead to more sustainable synthesis routes with lower energy requirements and higher selectivity. rsc.org

Mechanistic Investigations of Tetrakis 2 Hydroxyethyl Silicate Reactivity

Hydrolysis Pathways and Kinetic Studies of Tetrakis(2-hydroxyethyl) Silicate (B1173343)

Si(OCH₂CH₂OH)₄ + 4H₂O ⇌ Si(OH)₄ + 4HOCH₂CH₂OH

This process is not a single event but a series of sequential and parallel reactions, yielding partially and fully hydrolyzed species. The kinetics of this process are complex and are significantly influenced by several factors, including pH, temperature, and the solvent environment.

Influence of pH and Temperature on Hydrolytic Stability

The hydrolytic stability of silicate esters is highly dependent on the pH of the reaction medium. For many common alkoxysilanes like tetraethyl orthosilicate (B98303) (TEOS), the rate of hydrolysis is catalyzed by both acids and bases. nih.govcymitquimica.com The reaction is slowest at a neutral pH of around 7. umich.edu Under acidic conditions (pH < 7), the reaction mechanism involves the protonation of an alkoxy group, making it a better leaving group and thus more susceptible to nucleophilic attack by water. cymitquimica.com In alkaline conditions (pH > 7), the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, which is more direct and generally faster than the acid-catalyzed pathway. cymitquimica.comresearchgate.net

However, tetrakis(2-hydroxyethyl) silicate (THEOS) exhibits distinct behavior. Due to the presence of the terminal hydroxyl groups on its ligands, it is exceptionally soluble in water, which facilitates hydrolysis without the need for co-solvents. tarjomeplus.com More significantly, research has shown that the hydrolysis and subsequent condensation of THEOS can proceed rapidly even in the neutral pH region, a notable advantage over precursors like TEOS which have very low reaction rates at neutral pH. chembk.comgelest.com This property makes THEOS particularly suitable for applications involving sensitive biological materials that require physiological pH conditions. gelest.com

Temperature is another crucial parameter governing hydrolysis kinetics. An increase in temperature generally accelerates the rate of hydrolysis, consistent with Arrhenius-type behavior where the rate constant increases exponentially with temperature. nih.gov This allows for thermal control over the gelation process.

Table 1: General Influence of pH on the Relative Hydrolysis Rate of Alkoxysilanes (Illustrative data based on general findings for alkoxysilanes)

pH Value Relative Rate of Hydrolysis Predominant Mechanism
2 High Acid-catalyzed
4 Moderate Acid-catalyzed
7 Very Low Uncatalyzed/Spontaneous
10 High Base-catalyzed
12 Very High Base-catalyzed

Role of Solvent Systems in Hydrolysis Reaction Dynamics

The solvent system plays a multifaceted role in the hydrolysis of silicate precursors. For traditional water-immiscible alkoxysilanes like TEOS, a co-solvent such as ethanol (B145695) or propanol (B110389) is essential to create a homogeneous solution with water, the hydrolyzing agent. chembk.com The choice of alcohol can influence the reaction kinetics; for instance, the initial hydrolysis rate of TEOS increases with the molecular weight of the primary alcohol used as a co-solvent. chembk.comcymitquimica.com The solvent's polarity and its capacity for hydrogen bonding can affect the stabilization of transition states and the solubility of reacting species, thereby influencing the reaction dynamics. chembk.com

A key advantage of this compound is its high intrinsic water solubility, which stems from the four terminal hydroxyl groups that can readily form hydrogen bonds. tarjomeplus.com This property often obviates the need for organic co-solvents, allowing for the creation of purely aqueous sol-gel systems. tarjomeplus.com This is particularly beneficial for creating environmentally friendly coatings and for biomedical applications where the presence of organic solvents and their byproducts (e.g., ethanol from TEOS hydrolysis) can be detrimental. nih.gov

Condensation Reactions and Oligomerization of this compound Hydrolysis Products

Following or concurrent with hydrolysis, the resulting silanol (B1196071) groups (Si-OH) undergo condensation reactions. These reactions lead to the formation of siloxane bonds (Si-O-Si), which are the fundamental linkages of the resulting silica (B1680970) network. This process involves the progressive linking of monomers and small oligomers into larger, more complex structures, eventually leading to the formation of a continuous gel.

Silanol Condensation Mechanisms and Kinetics

The condensation of silanols can proceed via two main pathways: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and a residual unhydrolyzed ester group. nih.gov

Water Condensation: Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Alcohol Condensation: Si-OH + RO-Si ⇌ Si-O-Si + R-OH (where R is -CH₂CH₂OH for THEOS)

Similar to hydrolysis, condensation reactions are catalyzed by both acids and bases. researchgate.net The reaction mechanisms are generally considered to be bimolecular nucleophilic substitution (Sₙ2-Si) reactions. researchgate.net

Under acidic conditions , a silanol group is protonated, making the silicon atom more electrophilic and susceptible to attack by a neutral silanol.

Under basic conditions , a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻), which then attacks a neutral silanol. cymitquimica.comresearchgate.net

The kinetics of condensation are highly pH-dependent. The rate is generally slowest in the acidic range of pH 2-4 and increases significantly as the pH becomes more basic. umich.edu This is because the concentration and reactivity of the nucleophilic silanolate species increase at higher pH values. Temperature also plays a significant role, with higher temperatures increasing the rate of condensation. nih.gov

Formation and Characterization of Siloxane Linkages

The sequential formation of siloxane linkages leads to the growth of oligomers and polymers. The structure of these growing polymers—whether they are linear, branched, or highly cross-linked—is determined by the relative rates of hydrolysis and condensation. cymitquimica.com For instance, under conditions where condensation is rapid compared to hydrolysis, more linear or chain-like structures may form initially.

Several analytical techniques are employed to monitor the formation of siloxane linkages and characterize the evolving structure of the silicate network:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool for investigating silicate solutions. It can distinguish between silicon atoms with different numbers of siloxane bridges (e.g., monomers, dimers, linear and cyclic trimers, and more complex species), providing detailed quantitative information on the extent of condensation and the distribution of different oligomeric species over time.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to follow the chemical changes during the sol-gel process. The disappearance of absorption bands corresponding to Si-O-C bonds and the appearance and growth of a broad, strong band associated with Si-O-Si stretching vibrations (typically around 1000-1100 cm⁻¹) confirm the progress of hydrolysis and condensation.

Co-reaction Mechanisms of this compound with Other Precursors

This compound can be co-reacted with other precursors, such as different alkoxysilanes or organosilanes (R'ₙSi(OR)₄₋ₙ), to form hybrid organic-inorganic materials, often referred to as ORMOSILs (Organically Modified Silicates). chembk.com This approach allows for the creation of materials with tailored properties that combine the advantages of the inorganic silica network (e.g., hardness, thermal stability) with the functionality of the organic components. cymitquimica.comnih.gov

The mechanism of co-reaction follows the same fundamental principles of hydrolysis and condensation. The process typically involves a one-pot synthesis where THEOS and one or more co-precursors are mixed in a common solvent or, in the case of aqueous systems, directly in water.

The key steps are:

Co-Hydrolysis: Both THEOS and the co-precursor undergo hydrolysis to generate their respective silanol species. The relative hydrolysis rates of the different precursors are a critical factor influencing the homogeneity of the final material.

Co-Condensation: The various silanol species present in the solution react with each other. This can involve the self-condensation of THEOS-derived silanols, the self-condensation of the co-precursor's silanols, and, most importantly, the cross-condensation between the different types of silanols. This cross-condensation forms Si-O-Si bridges that link the different precursor units together, creating a truly hybrid network at the molecular level. researchgate.net

For example, co-condensing THEOS with an organosilane like 3-methacryloxypropyltrimethoxysilane would result in a silica network where some silicon atoms are covalently bonded to methacryloxypropyl groups, introducing organic functionality into the inorganic matrix. nih.gov The ability of THEOS to react under neutral pH conditions is a significant asset in these systems, as it allows for the incorporation of organic or biological molecules that may be sensitive to acidic or basic environments. chembk.comgelest.com The final properties of the hybrid material, such as mechanical strength, porosity, and surface chemistry, can be precisely controlled by adjusting the type and ratio of the precursors.

Co-hydrolysis and Co-condensation with Diverse Alkoxysilanes

The reactivity of this compound, also known as tetrakis(2-hydroxyethyl) orthosilicate (THEOS), in sol-gel processes is significantly influenced by its co-hydrolysis and co-condensation with other alkoxysilanes. cymitquimica.comresearchgate.net These processes involve the simultaneous hydrolysis of THEOS and another silane (B1218182), such as tetraethoxysilane (TEOS), followed by condensation reactions to form a mixed siloxane network. The kinetics and mechanism of these reactions are complex, depending on factors like pH, catalyst, solvent, and the structure of the co-reactant alkoxysilane. nih.govunm.edu

The fundamental reactions in the sol-gel process for any alkoxysilane are hydrolysis and condensation. unm.edu In a co-reaction scenario, these steps become a competitive process between THEOS and the other alkoxysilane. The ethylene (B1197577) glycol residues in THEOS give it different reactivity compared to the ethanol residues in the widely used TEOS. researchgate.net Notably, THEOS can undergo rapid hydrolysis and condensation in the neutral pH range, which can be advantageous in processes where acidic or basic catalysts are undesirable. researchgate.net

The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups. researchgate.net While specific kinetic data for the co-hydrolysis of THEOS with various alkoxysilanes is not extensively documented in comparative studies, general principles of alkoxysilane reactivity can be applied. For instance, the hydrolysis rate generally decreases with longer or more branched alkyl chains. researchgate.net The presence of the hydroxyethyl (B10761427) group in THEOS introduces a hydrophilic character and the potential for intramolecular hydrogen bonding, which can affect its hydrolysis and condensation behavior in comparison to simpler alkoxysilanes like TEOS.

The co-condensation of hydrolyzed THEOS and other hydrolyzed alkoxysilanes leads to the formation of hybrid Si-O-Si networks. The structure of the resulting material is not merely a sum of the individual silica networks but a complex, integrated system whose properties are determined by the relative reaction rates and the distribution of the different siloxane units.

Table 1: Comparative Reactivity of Alkoxysilane Precursors in Sol-Gel Processes
AlkoxysilaneTypical Leaving GroupRelative Hydrolysis RateOptimal pH for Rapid HydrolysisKey Features
This compound (THEOS)Ethylene GlycolRapidNeutral (can proceed without strong acid/base) researchgate.netWater-soluble precursor; hydroxyl groups can participate in further reactions. cymitquimica.com
Tetraethoxysilane (TEOS)EthanolModerateAcidic or Basic nih.govunm.eduMost common precursor; extensive research available. researchgate.net
Tetramethoxysilane (TMOS)MethanolFastAcidic or Basic researchgate.netHigher reactivity than TEOS due to smaller alkoxy groups. researchgate.net

Reactions with Organic Functional Groups for Hybrid Material Formation

The unique structure of this compound, featuring terminal hydroxyl (-OH) groups on its four ethoxy arms, makes it an excellent precursor for the synthesis of organic-inorganic hybrid materials. cymitquimica.com These hydroxyl groups can readily participate in reactions with various organic functional groups, allowing for the covalent integration of an inorganic silicate network with organic polymer chains. This approach creates materials with enhanced properties, such as improved mechanical strength, thermal stability, and tailored functionality. cymitquimica.comnih.gov

One common strategy involves reacting THEOS with monomers containing functional groups that can form esters or ethers with the hydroxyl groups of THEOS. For example, monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) can be incorporated into a silica network. dntb.gov.ua While HEMA is often polymerized and then infiltrated into a pre-formed silica matrix, the principle of reacting hydroxyl groups to form covalent bonds is central. dntb.gov.ua

Another pathway involves using organoalkoxysilanes that possess a reactive organic group as a co-precursor with THEOS. For instance, silanes like 3-glycidyloxypropyl-trimethoxysilane (GPTMS) contain an epoxy ring. nih.gov During the sol-gel process, the alkoxysilane portion of GPTMS co-condenses with THEOS to form the inorganic backbone, while the epoxy ring and the hydroxyl groups of THEOS can react, further cross-linking the organic and inorganic phases. This results in a highly integrated hybrid material where the organic and inorganic components are linked by strong covalent bonds. nih.gov

The development of these hybrid materials aims to combine the advantages of both the inorganic component (e.g., rigidity, thermal stability from silica) and the organic polymer (e.g., flexibility, functionality). researchgate.net The choice of the organic functional group and the reaction conditions allows for precise control over the final properties of the nanocomposite material.

Table 2: Examples of Hybrid Materials Synthesized Using Silicate Precursors and Organic Functional Groups
Silicate Precursor(s)Organic Reactant/Functional GroupResulting Hybrid MaterialKey Improved Properties
This compound (THEOS)Monomers with isocyanate groupsPolyurethane-Silica HybridEnhanced thermal stability and mechanical strength. researchgate.net
TEOS, 3-glycidyloxypropyl-trimethoxysilane (GPTMS)Epoxy group (from GPTMS)Epoxy-Silica NanocompositeIncreased mechanical bending properties and resistance to thermal degradation. nih.gov
TEOS2-hydroxyethyl methacrylate (HEMA)pHEMA-Silica CompositeBiocompatibility, suitable for dental restorative materials. dntb.gov.ua
TetrafurfuryloxysilaneFurfuryl groupFurfuryl Alcohol-Silica HybridIncreased mechanical and chemical resistance. researchgate.net

Tetrakis 2 Hydroxyethyl Silicate in Sol Gel Chemistry and Advanced Silica Material Fabrication

Sol-Gel Processing Utilizing Tetrakis(2-hydroxyethyl) Silicate (B1173343) as a Silicon Precursor

The sol-gel process is a wet-chemical technique widely used for the fabrication of materials, typically metal oxides, from a chemical solution or "sol." This sol acts as a precursor for an integrated network or "gel" of discrete particles or network polymers. In the context of silica (B1680970) materials, Tetrakis(2-hydroxyethyl) silicate has emerged as a significant silicon precursor, offering distinct advantages over more conventional alkoxides like tetraethoxysilane (TEOS). researchgate.netatamanchemicals.com

Formation of Silica Sols and Controlled Gelation Processes

The sol-gel process begins with the hydrolysis of the precursor, where the alkoxy or, in this case, hydroxyethoxy groups are replaced with hydroxyl groups. This is followed by a condensation reaction, leading to the formation of siloxane (Si-O-Si) bonds and the gradual evolution of a silica network. icm.edu.pl

One of the key advantages of using this compound is that its hydrolysis and condensation reactions can proceed rapidly and efficiently, even in neutral pH environments. researchgate.net This contrasts with traditional silicon alkoxides like TEOS, which often require acid or base catalysts to facilitate these reactions. nih.gov The ability to proceed without such catalysts simplifies the synthesis process and avoids potential impurities or undesirable side reactions associated with catalytic agents.

The gelation process, where the sol transitions into a solid gel, can be meticulously controlled by manipulating various reaction parameters. These include the concentration of the precursor, the temperature, and the solvent composition. By carefully adjusting these factors, the rate of hydrolysis and condensation can be fine-tuned, allowing for precise control over the gelation time and the resulting gel structure.

Engineering of Silica Network Microstructures and Macrostuctures

The use of this compound as a precursor provides a powerful tool for engineering the microstructure and macrostructure of silica networks. The inherent reactivity of the precursor, coupled with the ability to control the sol-gel process, enables the fabrication of silica materials with a wide range of structural characteristics.

The morphology of the resulting silica can be tailored from nanoparticles to monolithic gels. icm.edu.pl The final structure is influenced by the kinetics of the hydrolysis and condensation reactions. For instance, slower reaction rates tend to favor the formation of more ordered and dense networks, while faster rates can lead to more open and porous structures.

Furthermore, the presence of the 2-hydroxyethyl groups can influence the final properties of the silica material. These organic moieties can be incorporated into the silica network, leading to the formation of hybrid organic-inorganic materials with enhanced flexibility and modified surface properties compared to pure silica.

Tailoring Silica Network Structures Derived from this compound Precursors

A significant advantage of employing this compound in sol-gel synthesis is the ability to precisely tailor the structural properties of the resulting silica materials, particularly their porosity and surface area. This control is crucial for applications ranging from catalysis and separation to drug delivery and sensing. nih.gov

Control of Porosity and Surface Area in Silica Materials

The porosity and surface area of silica materials are intrinsically linked to the conditions of the sol-gel process. By carefully managing parameters such as precursor concentration, catalyst type (if used), and the nature of the solvent, it is possible to create materials with a wide spectrum of pore sizes and surface areas. researchgate.net

For example, the use of different solvents during the sol-gel process can significantly impact the final pore structure. Solvents with a low polarity index can lead to dendritic structures with larger pores, while high-polarity solvents tend to produce non-porous silica shells. researchgate.net Additionally, the choice of catalyst can influence the pore size within a certain range. researchgate.net

The ability to control these parameters allows for the rational design of silica materials with optimized properties for specific applications. High surface area materials are desirable for applications requiring a large interface for reactions or adsorption, while controlled porosity is essential for size-selective separations and controlled release systems.

Synthesis of Mesoporous and Microporous Silica Architectures

The synthesis of mesoporous (pore size 2-50 nm) and microporous (pore size <2 nm) silica architectures is a key area of materials science. This compound can be utilized in template-assisted sol-gel methods to create these highly ordered porous structures.

In this approach, a structure-directing agent, such as a surfactant or a block copolymer, is used to form micelles or other ordered assemblies in the sol. The silica precursor then hydrolyzes and condenses around these templates. Subsequent removal of the template, typically through calcination or solvent extraction, leaves behind a porous silica network with a structure that is a negative replica of the template.

The use of different templates allows for the synthesis of a variety of porous architectures, including hexagonal, cubic, and lamellar phases. The pore size can be tuned by selecting templates with different molecular sizes or by adjusting the synthesis conditions. The ability to create such well-defined porous materials opens up a vast range of potential applications in areas such as advanced catalysis, adsorption, and the fabrication of optical and electronic devices.

Development of Hybrid Organic-Inorganic Materials with this compound

The incorporation of organic components into an inorganic silica matrix at the molecular level leads to the formation of hybrid organic-inorganic materials. researchgate.net These materials often exhibit a unique combination of properties, drawing from the advantages of both the organic and inorganic constituents, such as the mechanical strength and thermal stability of the silica network and the functionality of the organic groups. cymitquimica.comresearchgate.net this compound is a particularly interesting precursor for creating such hybrids.

The 2-hydroxyethyl groups in the this compound molecule can act as sites for further chemical modification. This allows for the covalent bonding of various organic molecules or polymers to the silica network. researchgate.net This approach, often referred to as the creation of Class II hybrids, results in materials with strong and durable linkages between the organic and inorganic phases. researchgate.net

The properties of these hybrid materials can be tailored by the choice of the organic component. For example, incorporating long-chain organic molecules can increase the hydrophobicity of the material, while introducing specific functional groups can impart catalytic activity or sensing capabilities. The sol-gel process provides a versatile platform for the synthesis of these hybrid materials, allowing for a high degree of control over their composition and structure. researchgate.net

The development of hybrid organic-inorganic materials using this compound opens up possibilities for creating advanced materials with novel functionalities for a wide array of applications, including coatings, membranes, and functional nanocomposites. scilit.com

Interpenetrating Polymer Networks (IPNs) Incorporating Silica Phases

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more crosslinked polymer networks are physically entangled with one another. While the use of this compound to form a silica network interpenetrated with a crosslinked organic polymer network in a true IPN structure is not extensively documented in scientific literature, it is widely used to create closely related hybrid materials and semi-IPNs. In these systems, a silica network is formed in the presence of a linear or branched polymer, leading to a composite material with enhanced properties.

The formation of these hybrid materials often involves the sol-gel transition of this compound in an aqueous solution containing a dissolved polymer. The water solubility of the silicate precursor is crucial in these systems as it avoids the use of organic solvents that could denature or precipitate the polymer. The dissolved polymer can influence the kinetics of the sol-gel process and the final structure of the silica network. For instance, in the presence of polymers containing hydroxyl groups, hydrogen bonding between the polymer and the hydrolyzed silicate species can catalyze the formation of the silica network.

These composites can be considered semi-IPNs, where one component (the silica) forms a crosslinked network while the other (the organic polymer) is entrapped within it. This approach has been particularly successful in creating materials with improved mechanical properties and thermal stability compared to the individual components.

Covalent Grafting of Organic Functionalities to Silica from this compound

The silica network generated from this compound can be functionalized through the covalent grafting of organic moieties. This can be achieved either by co-condensation with an organosilane during the sol-gel process or by post-synthesis modification of the formed silica gel.

A notable example involves the co-condensation of Tetrakis(2-hydroxyethyl) orthosilicate (B98303) with chloroalkyl-functionalized trimethoxysilanes. This process results in a hybrid silica gel where chloroalkyl groups are covalently bound to the silica backbone. These incorporated functional groups can then serve as reactive sites for further chemical transformations. For instance, the chloro groups can undergo nucleophilic substitution to introduce other functionalities, such as azido (B1232118) groups. This two-step process allows for the creation of highly functionalized silica materials with tailored surface chemistry.

The ability to covalently graft organic functionalities onto the silica network derived from this compound opens up possibilities for creating materials for a wide range of applications, including catalysis, separation media, and as platforms for the immobilization of biomolecules.

Design and Synthesis of Advanced Silica-Based Composites Using this compound

The unique properties of this compound have been leveraged in the design and synthesis of a variety of advanced silica-based composites, particularly biocompatible hybrid materials. Its water solubility and ability to undergo sol-gel transition under mild conditions make it an ideal precursor for the encapsulation of sensitive biological entities and the formation of composites with natural polymers.

A significant area of research is the fabrication of hybrid nanocomposites with polysaccharides such as carrageenans, chitosan, and alginate. conicet.gov.arutwente.nldvo.ruresearchgate.net In these systems, the polysaccharide not only acts as a template for the forming silica network but can also catalyze the mineralization process. utwente.nldvo.ru This allows for the synthesis of monolithic and homogeneous biomaterials without the need for external catalysts or harsh reaction conditions. conicet.gov.arutwente.nldvo.ruresearchgate.net

The properties of these polysaccharide-silica composites can be finely tuned by varying the concentrations of both the silicate precursor and the polysaccharide. utwente.nl For example, increasing the concentration of this compound generally leads to an increase in the stiffness and brittleness of the resulting material. conicet.gov.ar Conversely, a higher concentration of the polysaccharide component tends to result in a softer and more elastic composite. conicet.gov.ar The type of polysaccharide used also has a profound impact on the final properties and structure of the hybrid material. conicet.gov.arutwente.nl

Influence of Components on Polysaccharide-Silica Composite Properties
Parameter VariedEffect on Composite PropertiesReference
Increased this compound ConcentrationIncreased stiffness and brittleness conicet.gov.ar
Increased Polysaccharide ConcentrationIncreased softness and elasticity conicet.gov.ar
Type of PolysaccharideInfluences shrinkage, water separation (syneresis), and thermal reversibility of mechanical properties conicet.gov.ar

These advanced silica-based composites have shown promise in various applications, including as matrices for the immobilization of enzymes and cells, and as materials for biosensors and drug delivery systems. The biocompatible nature of the synthesis process helps to preserve the activity of encapsulated biological components.

This compound: A Versatile Compound in Material Science Applications

This compound, an organosilicon compound, is gaining attention in various fields of material science for its unique chemical structure and reactivity. This colorless to pale yellow liquid is soluble in water and organic solvents, making it a versatile precursor and additive. cymitquimica.com Its key characteristic lies in its ability to undergo hydrolysis and condensation reactions, which lead to the formation of silica (silicon dioxide) networks. This process is fundamental to its role in enhancing the properties of a wide range of materials, from plastics to coatings. cymitquimica.com

Advanced Spectroscopic and Structural Characterization of Tetrakis 2 Hydroxyethyl Silicate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of tetrakis(2-hydroxyethyl) silicate (B1173343) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons, carbons, and silicon atoms within the molecule.

Proton Type Expected Chemical Shift (ppm) Splitting Pattern
-OHVariable, depends on solvent and concentrationSinglet
-OCH₂-~3.8Triplet
-CH₂OH~3.6Triplet
This is an interactive data table based on expected values for tetrakis(2-hydroxyethyl) silicate.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. For the analogous compound N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, the ¹³C NMR spectrum has been recorded. chemicalbook.com For this compound, two main signals would be anticipated, corresponding to the two non-equivalent methylene (B1212753) carbons.

Carbon Type Expected Chemical Shift (ppm)
-OCH₂-~60-70
-CH₂OH~55-65
This is an interactive data table based on expected values for this compound.

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the environment of the central silicon atom. The chemical shift in ²⁹Si NMR is highly sensitive to the number and type of groups attached to the silicon. For silicate oligomers in solution, distinct chemical shift ranges are observed for different silicate species. researchgate.net For instance, monomeric silicate units (Q⁰) have a specific chemical shift, while dimeric (Q¹₂) and cyclic trimeric (Q²₃) species appear at different positions. researchgate.net The ²⁹Si NMR spectrum of this compound is expected to show a single peak, confirming the presence of a single silicon environment, assuming a pure monomeric compound. In studies of related TEOS-based systems, ²⁹Si NMR has been used to identify various silicate structures, with chemical shifts for Q⁴ Si signals (silicon atoms bonded to four other silicon atoms through oxygen bridges) appearing in the range of -108.4 to -109.8 ppm. researchgate.net

Silicon Species Typical Chemical Shift Range (ppm)
Monomeric Silicate (Q⁰)Specific to compound, but distinct from oligomers
Dimeric Silicate (Q¹)Varies
Trimeric Silicate (Q²)Varies
Fully Condensed Silica (B1680970) (Q⁴)-108 to -110
This is an interactive data table showing typical ranges for different silicate species.

Vibrational Spectroscopy for Functional Group and Bond Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and chemical bonds present in this compound.

FTIR spectroscopy of silica-based materials typically shows strong vibrations in the 1200-800 cm⁻¹ region, which are attributed to the symmetric stretching of Si-O bonds. researchgate.net For silicate glasses, bands in this region are associated with the stretching vibrations of tetrahedral silicate units. minsocam.org Specifically, bands around 1100-1050 cm⁻¹ are often assigned to Si-O-C stretching vibrations. researchgate.net The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3700-3000 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy is also highly effective for characterizing silicate structures. For various silicates, strong Raman peaks are observed in the 600-750 cm⁻¹ range, with weaker peaks in the 800-1100 cm⁻¹ range. researchgate.net The peak around 1049 cm⁻¹ can be attributed to Si-O stretching vibrations within the silica tetrahedron, while a peak near 672 cm⁻¹ corresponds to Si-O-Si stretching vibrations. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
O-H Stretch3700-3000FTIR, Raman
C-H Stretch3000-2850FTIR, Raman
Si-O-C Stretch1125-1050FTIR
Si-O Stretch1200-800FTIR, Raman
Si-O-Si Stretch~672Raman
This is an interactive data table summarizing key vibrational bands.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and analyzing its fragmentation pattern. The molecular weight of this compound is 272.32 g/mol . cymitquimica.com The exact mass is 272.09300 Da. alfa-chemistry.com Electron ionization mass spectrometry (EI-MS) of related compounds like N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine has been documented, providing insight into how such molecules fragment under ionization. nist.govnist.gov For this compound, fragmentation would likely involve the loss of one or more 2-hydroxyethoxy groups or ethylene (B1197577) glycol units.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification of Derived Materials

X-ray diffraction (XRD) is primarily used to analyze the crystalline structure of solid materials. While this compound itself is a liquid, XRD is essential for characterizing the solid materials derived from it, such as silica xerogels. gelest.comcymitquimica.com Silica thin films and xerogels produced from precursors like tetraethyl orthosilicate (B98303) (TEOS) at low temperatures typically exhibit an amorphous structure, characterized by a broad diffraction peak in the 2θ range of 8-15°. researchgate.net In some cases of silica-containing alumina, a broad XRD peak around 2θ = 23° also indicates an amorphous silica-alumina structure. researchgate.net The absence of sharp peaks in the XRD pattern confirms that no crystalline phase was formed during the initial drying process of these materials. researchgate.net

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Investigations of Materials Derived from this compound

The morphological and nanostructural characteristics of materials synthesized using this compound and its derivatives are crucial for understanding their properties and performance in various applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface topography, particle size and shape, and internal porous structure of these materials at the micro- and nanoscale.

Recent research has demonstrated the utility of Tetrakis(2-hydroxyethyl) orthosilicate (THEOS) as a silica precursor in the sol-gel synthesis of advanced materials. One notable study focused on the creation of silica monoliths using tannic acid (TA) as a biological template. In this work, the morphological and nanostructural features of the resulting silica were meticulously examined using both SEM and TEM.

The sol-gel synthesis was carried out by introducing a 20 wt% solution of THEOS into a 2 wt% aqueous solution of tannic acid. This process, conducted in a neutral medium under ambient conditions, led to the formation of an optically transparent bionanocomposite. Following the synthesis, the tannic acid template was removed by washing with water to reveal the underlying silica structure.

Scanning Electron Microscopy (SEM) Analysis:

SEM analysis of the silica monoliths, after the removal of the tannic acid template, provided insights into the material's surface morphology at the microscale. A series of SEM images taken at various magnifications revealed a consistently smooth and homogeneous surface. mdpi.comresearchgate.net Notably, the SEM micrographs did not show the presence of large pores or significant surface features, indicating a dense and uniform structure at this level of magnification. mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) Analysis:

To investigate the nanostructure of the silica monoliths, TEM analysis was employed. In contrast to the non-porous appearance observed with SEM, TEM images revealed the presence of a nanoporous network within the silica matrix. mdpi.comresearchgate.net The pores were observed to be only a few nanometers in diameter. mdpi.comresearchgate.net This fine porous structure is a direct consequence of the space formerly occupied by the tannic acid macromolecules used as a template during the sol-gel process. The TEM observations confirmed that while the material is macroscopically monolithic and smooth, it possesses a distinct nanostructural porosity. mdpi.comresearchgate.net

The following table summarizes the key findings from the morphological and nanostructural characterization of silica monoliths synthesized using Tetrakis(2-hydroxyethyl) orthosilicate and a tannic acid template.

ParameterObservationTechnique UsedReference
Surface Morphology Smooth and homogeneous surfaceSEM mdpi.comresearchgate.net
Macroporosity Absence of large poresSEM mdpi.comresearchgate.net
Nanostructure Presence of nanoporesTEM mdpi.comresearchgate.net
Pore Size A few nanometers in diameterTEM mdpi.comresearchgate.net

Theoretical and Computational Studies of Tetrakis 2 Hydroxyethyl Silicate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system, which in turn allows for the prediction of a wide range of molecular properties. For a molecule like Tetrakis(2-hydroxyethyl) silicate (B1173343), these calculations can provide fundamental insights into its stability, reactivity, and electronic characteristics.

HOMO/LUMO Analysis and Electronic Transition Modeling

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For Tetrakis(2-hydroxyethyl) silicate, a HOMO/LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. It is expected that the HOMO would be localized on the oxygen atoms of the hydroxyl and silicate groups, as these are the most electron-rich areas. The LUMO, conversely, would likely be centered around the silicon atom and the antibonding orbitals of the Si-O bonds.

Modeling of electronic transitions, often performed using Time-Dependent DFT (TD-DFT), can predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. This analysis would identify the energies of the lowest-lying electronic excited states and the probability of transitions to these states.

Table 1: Illustrative HOMO/LUMO Data for this compound

ParameterIllustrative Value (eV)Description
HOMO Energy-8.5Energy of the highest occupied molecular orbital.
LUMO Energy1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap9.7Indicator of chemical stability and reactivity.

Note: The data in this table is illustrative and based on typical values for similar silicate compounds. Specific computational studies on this compound are not publicly available.

Reaction Pathway Elucidation and Transition State Analysis

The hydrolysis and subsequent condensation of silicate esters are the fundamental reactions in the sol-gel process. icm.edu.pl Computational chemistry can be used to map out the potential energy surface for these reactions, identifying the most likely pathways and the structures of any intermediates and transition states.

For the hydrolysis of this compound, where a water molecule attacks the silicon center, calculations would determine the energy barrier for this reaction. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The geometry of the transition state would likely show a pentacoordinate silicon atom, with the incoming water molecule and the leaving ethylene (B1197577) glycol moiety partially bonded.

Transition state theory can then be used to calculate the reaction rate constant. Comparing the energy barriers for acid-catalyzed and base-catalyzed hydrolysis would provide insight into the reaction kinetics under different pH conditions. Studies on similar esters have shown that these calculations can effectively model the influence of substituents and catalysts on the reaction rate.

Table 2: Illustrative Reaction Pathway Data for Hydrolysis

Reaction StepSpeciesIllustrative Relative Energy (kcal/mol)
1Reactants (Silicate + H₂O)0
2Transition State+25
3Products (Hydrolyzed Silicate + Ethylene Glycol)-5

Note: The data in this table is hypothetical and intended to illustrate the type of information gained from reaction pathway analysis. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Solution Behavior and Polymerization Process Modeling

While quantum chemical calculations are excellent for understanding individual molecules and their immediate reactions, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time based on a classical force field.

For this compound in an aqueous solution, MD simulations could provide detailed information on:

Solvation Structure: How water molecules arrange themselves around the silicate ester, and the extent of hydrogen bonding between the solvent and the hydroxyethyl (B10761427) groups.

Conformational Dynamics: The flexibility of the 2-hydroxyethyl chains and how their conformations change over time.

Diffusion and Transport Properties: The diffusion coefficient of the molecule in water.

Early Stages of Polymerization: By simulating a system with multiple silicate molecules, the initial steps of aggregation and condensation can be observed. This would reveal how the molecules approach each other and orient themselves before forming Si-O-Si linkages.

Studies on the aggregation of silica (B1680970) precursors have demonstrated that MD simulations can reveal the role of structure-directing agents and the evolution of larger aggregates. nih.gov

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Signatures

DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and bonding. For this compound, this would include:

Vibrational Spectra (Infrared and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as Si-O stretching, O-H bending, or C-H stretching.

NMR Spectra: The chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ²⁹Si, can be calculated. This is particularly useful for characterizing the local chemical environment of each atom in the molecule.

A combined approach using classical MD for generating amorphous structures and DFT for calculating spectroscopic properties has been shown to be a reliable technique for investigating silicates. mdpi.com

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupModeIllustrative Calculated Frequency (cm⁻¹)
O-HStretching3450
C-HStretching2950-2880
Si-O-CAsymmetric Stretching1100-1050
Si-OSymmetric Stretching800-750

Note: These frequencies are illustrative and based on general ranges for these functional groups. Precise values would be obtained from specific DFT frequency calculations.

Environmental Aspects and Degradation Pathways of Tetrakis 2 Hydroxyethyl Silicate

Biodegradation and Biotransformation Studies of Tetrakis(2-hydroxyethyl) Silicate (B1173343)

Direct biodegradation studies on Tetrakis(2-hydroxyethyl) silicate are not extensively documented in publicly available literature. However, its degradation pathway can be inferred from the biodegradability of its primary hydrolysis product, ethylene (B1197577) glycol.

Upon hydrolysis, this compound decomposes into silicic acid and four molecules of ethylene glycol. gelest.com Ethylene glycol is known to be readily biodegradable under both aerobic and anaerobic conditions. inchem.org Various microorganisms, including those found in sewage sludge, surface water, and soil, can utilize ethylene glycol as a carbon source. inchem.org

Studies on structurally similar compounds, such as ethylene glycol ethers, have identified specific bacterial strains capable of their degradation. For instance, species of Pseudomonas and Xanthobacter have been shown to assimilate and metabolize various ethylene glycol ethers. nih.gov The metabolic pathway for some ethylene glycol ethers can, however, lead to the formation of toxic intermediates, such as methoxyacetic acid from ethylene glycol monomethyl ether. nih.govresearchgate.net While this highlights a potential pathway for the biotransformation of the organic portion of this compound, specific studies are required to determine the exact metabolites formed from its degradation.

The inorganic component, silicic acid, is not subject to biodegradation. leacshield.comcees-silicates.org

Hydrolytic Degradation in Various Environmental Matrices

The primary degradation pathway for this compound in the environment is hydrolysis. As a silicate ester, it reacts with water, leading to the cleavage of the silicon-oxygen-carbon bonds. This process is influenced by pH and the presence of catalysts.

Si(OCH₂CH₂OH)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OH

This reaction yields silicic acid (orthosilicic acid) and ethylene glycol. gelest.com The rate of hydrolysis for alkoxysilanes, in general, is catalyzed by both acids and bases. gelest.com In environmental settings such as tap water, the hydrolysis of alkoxysilanes can be substantial and may be complete within hours. gelest.com A safety data sheet for this compound indicates that the material decomposes slowly in the presence of moist air or water. gelest.com

The resulting silicic acid is a naturally occurring substance in aquatic systems and is a crucial nutrient for organisms like diatoms. nih.govresearchgate.net Below a pH of 9, silicic acid tends to polymerize into insoluble amorphous silica (B1680970) gel, while at a pH above 11-12, it exists as soluble monomeric and polymeric silicate ions. cees-silicates.orgoecd.org

The other hydrolysis product, ethylene glycol, is highly water-soluble and mobile in soil. inchem.org It is not expected to hydrolyze further in surface waters. inchem.org

Table 1: Hydrolysis Products of this compound and their Environmental Fate

Hydrolysis ProductChemical FormulaEnvironmental Fate
Silicic AcidSi(OH)₄Utilized by diatoms; polymerizes at lower pH. cees-silicates.orgnih.govresearchgate.netoecd.org
Ethylene GlycolHOCH₂CH₂OHReadily biodegradable in water and soil; low potential for bioaccumulation. inchem.org

Methodologies for Assessing Degradation Byproducts and Their Environmental Impact

The assessment of degradation byproducts of this compound involves analytical techniques capable of detecting both its inorganic and organic constituents in environmental matrices.

For the inorganic component (Silicic Acid/Silica):

Colorimetric Methods: A widely used technique for the determination of dissolved silica in water is the molybdate (B1676688) blue method. In an acidic solution, silica reacts with ammonium (B1175870) molybdate to form a yellow silicomolybdic acid complex. This complex can then be reduced to a more intensely colored molybdenum blue, which is measured spectrophotometrically. nemi.govumces.eduresearchgate.net This method is suitable for a range of water types, including drinking, surface, and saline waters. nemi.gov

For the organic component (Ethylene Glycol and potential intermediates):

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are powerful tools for the separation and quantification of organic compounds in environmental samples. nih.govusgs.gov These methods would be suitable for detecting and measuring the concentration of ethylene glycol and any potential organic intermediates formed during biotransformation.

The environmental impact of the degradation byproducts is considered to be low. Silicic acid is a natural component of aquatic environments. nih.govresearchgate.net Ethylene glycol is readily biodegradable and has a low potential for bioaccumulation. inchem.org However, the potential formation of more toxic organic intermediates, as seen with some ethylene glycol ethers, would require specific investigation to fully assess the environmental risk. nih.govresearchgate.net

Table 2: Analytical Methodologies for Degradation Byproducts

AnalyteAnalytical MethodPrinciple
Dissolved SilicaMolybdate Blue ColorimetryFormation of a colored silicomolybdate complex measured by spectrophotometry. nemi.govumces.eduresearchgate.net
Ethylene GlycolGas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and boiling point, followed by mass-based detection and identification. nih.govusgs.gov
Ethylene GlycolLiquid Chromatography-Mass Spectrometry (LC-MS)Separation based on polarity, followed by mass-based detection and identification. nih.gov

Ecocompatibility and Life Cycle Assessment for Sustainable Application

The ecocompatibility of this compound is enhanced by its water-solubility, which allows for its use in aqueous systems without the need for volatile organic solvents (VOCs). This is a significant advantage over other common silicate precursors like tetraethyl orthosilicate (B98303) (TEOS) and tetramethyl orthosilicate (TMOS), which have a higher environmental impact due to their reliance on organic solvents. nih.gov

Key considerations for a future LCA would include:

Raw Material Acquisition: The environmental footprint of producing ethylene glycol and the silicon source.

Manufacturing: Energy consumption and waste generation during the synthesis of this compound.

Use Phase: The benefits of avoiding VOCs in various applications.

End-of-Life: The environmental fate and effects of its degradation products, silicic acid and ethylene glycol.

Future Directions and Emerging Research Avenues for Tetrakis 2 Hydroxyethyl Silicate

Exploration of Novel Synthetic Routes and Sustainable Process Intensification

The traditional synthesis of tetrakis(2-hydroxyethyl) silicate (B1173343) involves the reaction of silicon tetrachloride with ethylene (B1197577) glycol. While effective, this method produces hydrogen chloride as a byproduct, posing environmental and handling challenges. Future research is increasingly focused on developing novel, more sustainable synthetic routes and intensifying the production process to improve efficiency and reduce waste.

One promising area of exploration is the direct conversion of silica (B1680970) (SiO₂) into alkoxysilanes. This approach would bypass the need for high-energy processes like the carbothermal reduction of SiO₂ to metallic silicon. Research has shown that silica can be depolymerized using diols like ethylene glycol in the presence of a base, which could lead to more direct and sustainable pathways for producing tetrakis(2-hydroxyethyl) silicate.

Process intensification is another key research focus, aiming to make the synthesis of this compound more efficient and environmentally friendly. This involves strategies such as:

Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer better control over reaction parameters, improve heat and mass transfer, and increase yield and purity.

Catalyst Development: Investigating new and more efficient catalysts can lower the energy requirements of the synthesis and minimize waste products.

Solvent Reduction: Given the water solubility of this compound, developing synthesis routes that use water as a solvent is a major goal for green chemistry.

Synthesis ApproachDescriptionPotential Advantages
Traditional Method Reaction of silicon tetrachloride with ethylene glycol.Established and well-understood process.
Direct from Silica Base-catalyzed depolymerization of silica with ethylene glycol.Potentially lower energy consumption and use of abundant feedstock.
Process Intensification Utilizing continuous flow reactors, advanced catalysts, and green solvents.Increased efficiency, reduced waste, and improved safety.

Advanced Applications in Smart Materials and Stimuli-Responsive Systems

"Smart materials" and "stimuli-responsive systems" are materials that can change their properties in response to external stimuli such as pH, temperature, light, or magnetic fields. The ability of this compound to form silica networks through hydrolysis and condensation makes it an excellent precursor for creating such advanced materials. rosi-solar.com

Silica-based nanoparticles are widely researched for drug delivery applications where they can be designed to release a therapeutic agent in response to the specific conditions of a tumor microenvironment (e.g., lower pH). silicones.euosti.gov The water-solubility of this compound offers a significant advantage in the synthesis of these nanoparticles, as it avoids the use of organic solvents that can be harmful to biological systems. elkem.com

Future research in this area will likely focus on:

pH-Responsive Systems: Creating silica matrices that are stable at physiological pH but break down in the acidic environment of cancer cells or intracellular compartments to release drugs.

Thermo-Responsive Materials: Incorporating polymers that change their conformation with temperature into the silica network to create materials for applications like controlled release or smart coatings.

Multi-Stimuli-Responsive Systems: Developing complex materials that can respond to multiple stimuli, allowing for more precise control over their behavior.

Integration of this compound in Circular Economy Models and Sustainable Technologies

The principles of a circular economy, which emphasize the reuse and recycling of materials to minimize waste, are becoming increasingly important in the chemical industry. For silicon-based materials, this involves developing methods to recycle silicone waste and reduce the carbon footprint of production. silicones.euelkem.com

While direct recycling of materials back into this compound is not yet an established process, the compound could play a role in broader circular economy models for silicon. For example, research into the chemical recycling of silicones aims to break them down into their monomeric building blocks, which can then be used to produce new silicone materials. This process significantly reduces the energy consumption and CO2 emissions associated with producing silicones from raw materials. silicones.eu

Future research directions for integrating this compound into a circular economy include:

Developing depolymerization processes for silicone waste that could potentially yield precursors for the synthesis of this compound.

Utilizing this compound to create more durable and long-lasting materials, extending their lifespan and reducing the need for replacement.

Exploring the use of bio-based ethylene glycol in the synthesis of this compound to further enhance its sustainability profile.

Circular Economy StrategyApplication to this compound
Recycling Development of chemical recycling routes for silicone waste to generate precursors.
Durability Use as a crosslinker or additive to enhance the longevity of materials.
Bio-based Feedstocks Synthesis using ethylene glycol derived from renewable resources.

Multifunctional Material Design Leveraging this compound's Unique Reactivity

The unique reactivity of this compound, particularly its four hydroxyl groups, makes it an ideal building block for creating multifunctional materials. These materials are designed to possess multiple desirable properties, such as mechanical strength, hydrophobicity, and bioactivity, within a single material. mdpi.com

The ability of this compound to undergo hydrolysis and condensation reactions allows for the formation of hybrid organic-inorganic materials. rosi-solar.comrsc.org By incorporating other organic or inorganic components during the sol-gel process, materials with tailored functionalities can be created.

Emerging research in this area includes:

Hybrid Coatings: Developing coatings that are both mechanically robust and hydrophobic by combining this compound with other silanes and polymers. mdpi.com

Bioactive Composites: Creating materials for biomedical applications, such as bone regeneration, by forming hybrids of this compound with biocompatible polymers like poly(2-hydroxyethyl methacrylate) (pHEMA). dntb.gov.uanih.gov

Nanocomposites: Incorporating nanoparticles into a silica matrix derived from this compound to create materials with enhanced optical, electronic, or magnetic properties.

Role in Advanced Manufacturing Techniques, Including 3D Printing of Silica-Based Materials

Advanced manufacturing techniques like 3D printing (additive manufacturing) are revolutionizing the way complex objects are created. There is growing interest in developing methods for the 3D printing of silica-based materials for applications ranging from microfluidics to custom biomedical implants. asee.org

While much of the current research on 3D printing silica focuses on precursors like TEOS or silica nanoparticles, this compound offers potential advantages that are beginning to be explored. uic.esresearchgate.net Its water solubility could enable the development of more environmentally friendly and biocompatible "inks" for 3D printing, avoiding the need for volatile organic solvents.

Future research in the 3D printing of silica-based materials using this compound may involve:

Developing Sol-Gel Based Inks: Formulating printable inks where the sol-gel transition of this compound can be precisely controlled to build up complex 3D structures.

Stereolithography: Investigating the use of this compound in stereolithography, a 3D printing technique that uses light to selectively cure a liquid resin, to create high-resolution silica objects. nih.govtuni.fi

Bioprinting: Exploring the potential of this compound-based hydrogels for the 3D printing of scaffolds for tissue engineering, where its biocompatibility would be a key asset.

Q & A

Basic: What experimental methods are recommended for synthesizing Tetrakis(2-hydroxyethyl) silicate with high purity?

Answer:
The synthesis of this compound can be optimized via sol-gel chemistry, leveraging methodologies similar to tetraethyl orthosilicate (TEOS) hydrolysis and condensation . Key steps include:

  • Precursor modification : Replace ethoxy groups in TEOS with 2-hydroxyethyl ligands under controlled anhydrous conditions to avoid premature hydrolysis.
  • Catalysis : Use acidic (e.g., HCl) or basic (e.g., NH₃) catalysts to regulate reaction kinetics.
  • Purification : Employ fractional distillation or column chromatography to isolate the product, with purity verified via FTIR (C-O/Si-O bond analysis) and NMR (proton integration for ligand ratios) .

Basic: What characterization techniques are critical for verifying the structural integrity of this compound?

Answer:

  • Spectroscopy : FTIR (to confirm Si-O-C and hydroxyl group vibrations) and ¹H/²⁹Si NMR (to assess ligand coordination and silicon environment symmetry) .
  • X-ray crystallography : For single-crystal analysis, use programs like SHELXS97/SHELXL97 for structure solution and refinement, as demonstrated in analogous metal-silicate complexes .
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability and ligand decomposition thresholds .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Refer to GHS-compliant safety data sheets (SDS) for analogous silicates (e.g., TEOS):

  • Ventilation : Use fume hoods to mitigate inhalation risks (flammable liquid, Category 3; acute toxicity, Category 4) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Basic: How does the hydrolysis behavior of this compound compare to other alkoxy silicates?

Answer:
The 2-hydroxyethyl group increases hydrophilicity, accelerating hydrolysis relative to TEOS. To study this:

  • Kinetic analysis : Monitor Si-O-C bond cleavage via pH-dependent ²⁹Si NMR or conductivity measurements.
  • Product identification : Use mass spectrometry to detect intermediate oligomers (e.g., cyclic trisiloxanes) .
  • Comparative studies : Contrast with TEOS hydrolysis rates under identical conditions (e.g., 25°C, 60% humidity) .

Advanced: What computational tools can model the sol-gel transition dynamics of this compound?

Answer:

  • Density Functional Theory (DFT) : Simulate ligand substitution energetics and transition states (e.g., Gaussian09 with B3LYP functional) .
  • Molecular Dynamics (MD) : Predict aggregation pathways using force fields parameterized for Si-O bonds (e.g., CLAYFF).
  • Software integration : Cross-validate with experimental XRD data refined via SHELXL97 .

Advanced: How should researchers resolve contradictions in spectroscopic and crystallographic data for this compound derivatives?

Answer:

  • Error analysis : Quantify instrumental uncertainties (e.g., XRD resolution limits, NMR signal-to-noise ratios) .
  • Multi-technique validation : Combine XRD (long-range order) with EXAFS (local coordination) and solid-state NMR (chemical environment) .
  • Statistical rigor : Apply Rietveld refinement (e.g., via GSAS-II) to distinguish amorphous vs. crystalline phases .

Advanced: What experimental designs can elucidate the role of solvent polarity in this compound self-assembly?

Answer:

  • Solvent screening : Compare assembly in polar (e.g., water, ethanol) vs. nonpolar (e.g., toluene) solvents using dynamic light scattering (DLS) for size distribution.
  • Dielectric constant correlation : Relate solvent polarity to aggregate morphology via TEM/SEM imaging .
  • In-situ monitoring : Use SAXS/WAXS to track real-time structural evolution .

Advanced: How can researchers quantify ligand-metal interactions in this compound complexes?

Answer:

  • Single-crystal XRD : Resolve bond lengths/angles (e.g., Ni-O/Si-O distances in nickel-silicate adducts) .
  • Hirshfeld surface analysis : Map intermolecular contacts (e.g., O-H···O vs. H···H interactions) using CrystalExplorer .
  • Magnetic studies : For paramagnetic complexes, employ SQUID magnetometry to correlate structure with spin states .

Advanced: What methodologies assess the environmental impact of this compound degradation byproducts?

Answer:

  • Ecotoxicology assays : Test aquatic toxicity (e.g., Daphnia magna mortality) per OECD Guidelines .
  • Biodegradation studies : Use GC-MS to track CO₂ evolution in OECD 301B tests .
  • Leaching analysis : Simulate soil mobility via column chromatography with ICP-MS detection .

Advanced: How can researchers optimize this compound for hybrid material applications?

Answer:

  • Co-condensation : Incorporate organofunctional silanes (e.g., amino or epoxy groups) during sol-gel synthesis .
  • Mechanical testing : Evaluate Young’s modulus and fracture toughness via nanoindentation.
  • Dielectric profiling : Measure permittivity (κ) at GHz frequencies for microelectronics applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.